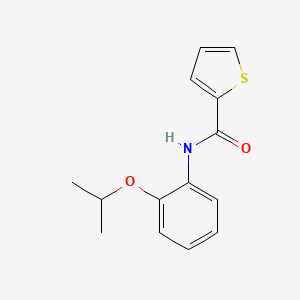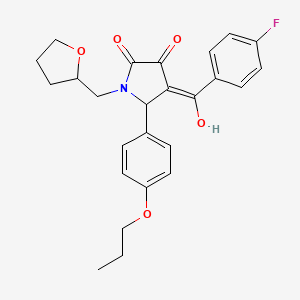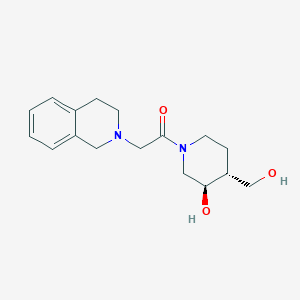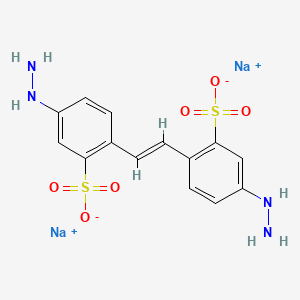![molecular formula C16H22N2O5S B5361657 dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5361657.png)
dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate, also known as MTDP, is a chemical compound that has been studied extensively for its potential use in scientific research. MTDP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
作用機序
The mechanism of action of dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain and body. This compound has been found to interact with the opioid and serotonin receptors, which are involved in the regulation of pain and mood. Additionally, this compound has been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, this compound has been found to have anticonvulsant and anxiolytic effects. It has also been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
Dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, and it has been found to have low toxicity in animal models. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its effects can be variable depending on the dose and route of administration.
将来の方向性
There are several areas of future research that could be explored with regards to dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate. One potential area of interest is in the development of new pain medications. This compound has been found to have analgesic effects that are similar to opioids, but without the risk of addiction and overdose. Additionally, further research could be done to explore the potential anti-cancer effects of this compound, and to investigate its effects on other physiological systems, such as the immune system and cardiovascular system. Finally, more research could be done to explore the potential use of this compound in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease.
合成法
Dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-methylthiophene-2,4-dicarboxylic acid with thionyl chloride to form 3-methylthiophene-2,4-dicarbonyl chloride. This compound is then reacted with piperidine to form 3-methyl-5-(piperidin-1-yl)thiophene-2,4-dicarboxylic acid. The final step involves the reaction of this compound with dimethylamine to form this compound.
科学的研究の応用
Dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the study of pain and inflammation. This compound has been found to have analgesic and anti-inflammatory effects, and it has been suggested that it may be useful in the development of new pain medications. Additionally, this compound has been found to have potential as an anti-cancer agent, and it has been studied for its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
dimethyl 3-methyl-5-[(2-piperidin-1-ylacetyl)amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-10-12(15(20)22-2)14(24-13(10)16(21)23-3)17-11(19)9-18-7-5-4-6-8-18/h4-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZKXDRVNYZFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCCCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)

![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5361602.png)
![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)
![6-(methoxymethyl)-1-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5361612.png)
![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)
![6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5361628.png)

![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-pyrimidinamine](/img/structure/B5361636.png)
![4-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5361639.png)
